STAT3 -IN-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

STAT3-IN-11 is a STAT3 inhibitor which selectively inhibits STAT3 phosphorylation and exhibits potent antitumor activity.

Applications De Recherche Scientifique

Role in Cellular Transformation and Transcription

STAT3, as a member of the DNA-binding factors family, is pivotal in inducing the expression of responsive genes. It functions as an oncogene and is crucial for cellular transformation by various oncogenic tyrosine kinases. Its ability to enter the nucleus is essential for its role as a DNA-binding transcription factor. STAT3 is unique among STAT molecules as it shuttles between the cytoplasm and nucleus and maintains a significant nuclear presence. Interestingly, its nuclear import is independent of tyrosine phosphorylation and is mediated by importin-alpha3, making it distinct from other STAT molecules. This characteristic could be targeted in clinical interventions of STAT3-dependent neoplasia (Liu, McBride, & Reich, 2005).

STAT3 as a Target for Cancer Therapy

STAT3's mediation of gene expression in response to cell stimuli gives it a key role in cell growth, apoptosis, and cancer progression. Its deregulation has been observed in numerous malignancies, making it an ideal target for cancer therapy. Targeting STAT3 has been shown to inhibit tumor growth and metastasis in vitro and in vivo without affecting normal cells, suggesting its potential as a molecular target for cancer treatment. The challenge lies in identifying and developing drugs that can effectively target deregulated STAT3 activation (Santoni et al., 2015).

Deregulated Activation in Gastric Cancer

In gastric cancer, deregulated STAT3 activation is frequently associated with an antiapoptotic, proangiogenic, and proproliferative environment for neoplastic cells. The molecular mechanisms leading to STAT3 hyperactivation are crucial yet poorly understood. Research indicates that IL-11 promotes chronic gastric inflammation and associated tumorigenesis mediated by excessive activation of STAT3 and STAT1, providing insights into potential therapeutic targets in gastric cancer (Ernst et al., 2008).

STAT3 in Colorectal Cancer

STAT3 activation in colorectal cancer is associated with poor clinical outcomes, making it a potential prognostic biomarker and a target for chemoprevention or therapeutic intervention. Its expression is associated with tumor-promoting inflammation, cell proliferation and survival, angiogenesis, and suppression of the antitumor host immune response. However, the clinical, pathologic, molecular, or prognostic features of STAT3-activated colorectal cancer are not well-defined, highlighting the need for further research in this area (Morikawa et al., 2011).

Propriétés

Nom du produit |

STAT3 -IN-11 |

|---|---|

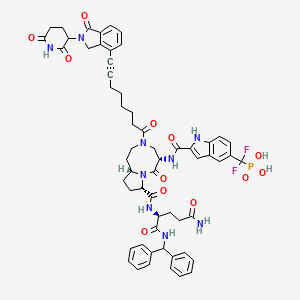

Formule moléculaire |

C23H21F5N2O2S |

Poids moléculaire |

484.49 |

Nom IUPAC |

3-((4-Isopropylbenzyl)((perfluorophenyl)methyl)amino)benzenesulfonamide |

InChI |

InChI=1S/C23H21F5N2O2S/c1-13(2)15-8-6-14(7-9-15)11-30(16-4-3-5-17(10-16)33(29,31)32)12-18-19(24)21(26)23(28)22(27)20(18)25/h3-10,13H,11-12H2,1-2H3,(H2,29,31,32) |

Clé InChI |

NRLZMLFUGGICGK-UHFFFAOYSA-N |

SMILES |

O=S(C1=CC=CC(N(CC2=CC=C(C(C)C)C=C2)CC3=C(F)C(F)=C(F)C(F)=C3F)=C1)(N)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

STAT3-IN-11; STAT3IN11; STAT3 IN 11; STAT3-IN 11; STAT3 IN-11 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.